

Tebapivat in Clinical Trials: Application Notes and Protocols for Researchers

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for **Tebapivat** (AG-946), an investigational oral, allosteric activator of the pyruvate kinase (PK) enzyme, in clinical trials for Sickle Cell Disease (SCD) and Myelodysplastic Syndromes (MDS).

Quantitative Data Summary

The following tables summarize the dosage and administration of **Tebapivat** in key clinical trials.

Table 1: **Tebapivat** Dosage and Administration in Sickle Cell Disease (SCD)



Clinical Trial Identifier	Phase	Dosage	Administratio n Route	Treatment Duration	Patient Population
NCT0692497 0	Dose-Finding	2.5 mg, 5.0 mg, or 7.5 mg once daily (QD)[1][2]	Oral (tablet) [1]	12-week double-blind period, with an optional 52-week open-label extension[1] [2]	Patients with SCD (HbSS, HbSC, HbS/β0-thalassemia, HbS/β+-thalassemia, or other variants) aged 16 years and older[2][3]
NCT0453679 2	1	2 mg or 5 mg once daily (QD)[4]	Oral	28 days[4]	Adult patients with SCD[4]

Table 2: **Tebapivat** Dosage and Administration in Myelodysplastic Syndromes (MDS)



Clinical Trial Identifier	Phase	Dosage	Administratio n Route	Treatment Duration	Patient Population
NCT0549044 6	2a/2b	Phase 2a: 5 mg once daily (QD). Phase 2b: Three different dose levels are being evaluated.[5]	Oral	Phase 2a: Up to 16 weeks, with an optional extension of up to 156 weeks. Phase 2b: Up to 24 weeks, with an optional extension of up to 156 weeks.[5]	Patients with anemia due to lower-risk MDS[6][7][8]

Mechanism of Action: Pyruvate Kinase Activation

Tebapivat is a novel pyruvate kinase (PK) activator that targets the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2).[9] In red blood cells, the activation of PKR has a dual effect on the underlying pathophysiology of sickle cell disease:

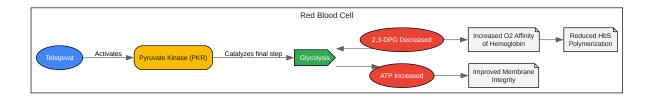
- Increased ATP Production: Enhanced PKR activity increases the production of adenosine triphosphate (ATP).[10][11] ATP is crucial for maintaining red blood cell membrane integrity and function.[10]
- Decreased 2,3-DPG Levels: PKR activation leads to a reduction in the glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG).[10][11] Lower levels of 2,3-DPG increase hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle hemoglobin (HbS).[10]

This mechanism is hypothesized to reduce red blood cell sickling, decrease hemolysis, and improve anemia.[10][12]



Signaling Pathway

The following diagram illustrates the proposed signaling pathway of **Tebapivat** in red blood cells.



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Tebapivat's Mechanism of Action in Red Blood Cells.

Experimental Protocols

The following sections detail the methodologies for key experiments in **Tebapivat** clinical trials.

Patient Screening and Eligibility

Inclusion Criteria (Sickle Cell Disease - NCT06924970):[2][3]

- Documented diagnosis of SCD (HbSS, HbSC, HbS/β0-thalassemia, HbS/β+-thalassemia, or other variants).
- Hemoglobin level between 5.5 and 10.5 g/dL, confirmed by an average of at least two
 measurements taken at least 7 days apart during the screening period.
- If receiving hydroxyurea, the dose must have been stable for at least 90 days before randomization. A 90-day washout period is required for patients who have discontinued hydroxyurea.

Exclusion Criteria (Sickle Cell Disease - NCT06924970):[2]



- Receiving regularly scheduled red blood cell transfusions.
- More than 10 sickle cell pain crises in the 12 months prior to providing informed consent.
- Use of anabolic steroids within 4 weeks of randomization (testosterone replacement therapy for hypogonadism is permitted if the dose is stable for at least 10 weeks).
- Hospitalization for a sickle cell pain crisis or other vaso-occlusive event within 14 days of providing informed consent or randomization.

Inclusion Criteria (Myelodysplastic Syndromes - NCT05490446):[6]

- Hemoglobin concentration below 11.0 g/dL during the 4-week screening period.
- Eastern Cooperative Oncology Group (ECOG) Performance Status of 0, 1, or 2.
- If receiving iron chelation therapy, the dose must have been stable for at least 56 days before the first dose of the study drug.

Study Design and Treatment Allocation

Sickle Cell Disease (NCT06924970):

This is a randomized, double-blind, placebo-controlled, dose-finding study. Participants are randomly assigned to one of four treatment arms: 2.5 mg **Tebapivat**, 5.0 mg **Tebapivat**, 7.5 mg **Tebapivat**, or a matched placebo, all administered orally once daily for a 12-week double-blind period.[2] Following this, eligible participants may enter a 52-week open-label extension period where they will receive the same dose of **Tebapivat** they were assigned to during the double-blind phase.[1][2]

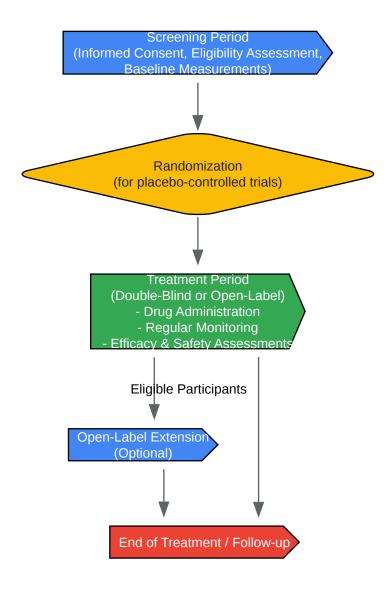
Myelodysplastic Syndromes (NCT05490446):

This study consists of two parts: a Phase 2a proof-of-concept and a Phase 2b dose-evaluation. In Phase 2a, participants received 5 mg of **Tebapivat** orally once daily. In Phase 2b, the efficacy of three different dose levels of **Tebapivat** is being evaluated.[5]

Experimental Workflow



The following diagram outlines the typical workflow for a patient participating in a **Tebapivat** clinical trial.



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Generalized Experimental Workflow for **Tebapivat** Clinical Trials.

Efficacy and Safety Assessments

Primary Efficacy Endpoints:

 Sickle Cell Disease (NCT06924970): The primary purpose is to compare the effect of
 Tebapivat versus placebo on anemia and to evaluate the dose-response for hemoglobin
 (Hb) levels.[1]



 Myelodysplastic Syndromes (NCT05490446): In Phase 2b, the primary endpoint is transfusion independence, defined as being transfusion-free for at least 8 consecutive weeks.[7]

Pharmacodynamic Assessments:

- In the Phase 1 study in SCD (NCT04536792), pharmacodynamic markers included changes in ATP and 2,3-DPG levels from baseline.[4] At Day 28, the 5 mg cohort showed a mean percent increase in ATP of 67.8% and a mean percent reduction in 2,3-DPG of 29.44%.[4]
- Markers of hemolysis (lactate dehydrogenase and bilirubin) and erythropoiesis (reticulocytes) were also monitored.[4]

Safety Monitoring:

Adverse events are monitored and recorded throughout the clinical trials. In a study of a similar pyruvate kinase activator, mitapivat, serious adverse reactions included atrial fibrillation, gastroenteritis, rib fracture, and musculoskeletal pain.[13] The most common adverse reactions were decreased estrone (in males), increased urate, back pain, decreased estradiol (in males), and arthralgia.[13]

Pharmacokinetic Analysis

Pharmacokinetic parameters of **Tebapivat** are assessed to understand its absorption, distribution, metabolism, and excretion. This information is crucial for dose selection and understanding the drug's behavior in the body.[4][13]

These application notes are intended to provide a comprehensive overview for research purposes. For complete and detailed information, please refer to the specific clinical trial protocols and publications.

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